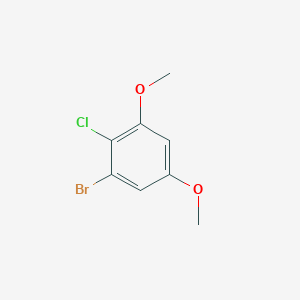

1-Bromo-2-chloro-3,5-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWCSARAFAAXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 2 Chloro 3,5 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are significantly influenced by the nature of the substituents already present on the ring. wikipedia.orgmsu.edu

Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. libretexts.org

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups in 1-Bromo-2-chloro-3,5-dimethoxybenzene are strong activating groups. libretexts.org They donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. libretexts.orgyoutube.com This electron donation occurs primarily at the ortho and para positions relative to the methoxy group. Therefore, methoxy groups are considered ortho-, para-directors. libretexts.org

Halogen Atoms (-Br, -Cl): Bromine and chlorine are deactivating groups. libretexts.org Due to their high electronegativity, they withdraw electron density from the ring inductively, making the ring less reactive towards electrophiles. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. msu.edu Thus, halogens are classified as deactivating ortho-, para-directors. libretexts.org

In this compound, the powerful activating and ortho-, para-directing effects of the two methoxy groups are expected to dominate over the deactivating but also ortho-, para-directing effects of the halogen substituents.

The position of electrophilic attack on the this compound ring is determined by the combined directing effects of all four substituents. The two methoxy groups at positions 3 and 5 strongly direct incoming electrophiles to their ortho and para positions.

The position ortho to the 3-methoxy group and para to the 5-methoxy group is position 4.

The position para to the 3-methoxy group and ortho to the 5-methoxy group is position 1, which is already substituted with a bromine atom.

The positions ortho to both methoxy groups are positions 2 and 6. Position 2 is substituted with a chlorine atom.

Therefore, the most likely positions for electrophilic attack are positions 4 and 6. The powerful activating nature of the methoxy groups will preferentially direct the electrophile to these positions. The steric hindrance from the adjacent bromine and chlorine atoms might influence the ratio of substitution at these two sites.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Attack

| Position of Attack | Directing Effects of Substituents | Predicted Outcome |

| 4 | Activated by both methoxy groups (ortho and para) | Major Product |

| 6 | Activated by both methoxy groups (ortho to both) | Possible Product |

| 2 | Deactivated by halogens, sterically hindered | Unlikely |

Kinetic and Thermodynamic Considerations in EAS

The first step in electrophilic aromatic substitution, the attack of the electrophile on the aromatic ring to form the arenium ion, is the rate-determining step. msu.eduyoutube.com The stability of this intermediate directly affects the reaction rate.

Kinetics: The presence of the two strongly electron-donating methoxy groups will significantly lower the activation energy for the formation of the arenium ion, leading to a faster reaction rate compared to benzene or halogen-substituted benzenes. wikipedia.org The reaction is expected to be kinetically controlled, with the distribution of products reflecting the relative rates of attack at the different available positions.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally difficult for simple aryl halides but can be facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.orglibretexts.org

In the case of this compound, the benzene ring is electron-rich due to the two methoxy groups. This makes the ring less susceptible to attack by nucleophiles. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur, the reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule. libretexts.org

The mechanism of SNAr reactions usually proceeds through an addition-elimination pathway, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-donating methoxy groups would destabilize such a negatively charged intermediate, making the SNAr reaction unfavorable.

In nucleophilic aromatic substitution reactions, the nature of the leaving group can influence the reaction rate. Generally, in SNAr reactions that proceed through the addition-elimination mechanism, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com

However, the element effect in SNAr reactions is often observed to be F > Cl ≈ Br > I. nih.gov This counterintuitive order is because the more electronegative halogen (fluorine) can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. wikipedia.org

In the context of this compound, if a nucleophilic substitution were to be forced, the relative leaving group ability of bromine versus chlorine would be a factor. In many substitution reactions, bromide is a better leaving group than chloride. youtube.com However, in the specific case of SNAr, the differences in reactivity between chlorine and bromine are often small. masterorganicchemistry.comnih.gov

Interactive Data Table: Factors Affecting Nucleophilic Aromatic Substitution

| Factor | Influence on this compound |

| Ring Electronics | Electron-rich due to two -OCH₃ groups, disfavors nucleophilic attack. |

| Leaving Groups | Contains both Br and Cl. In SNAr, the difference in leaving group ability is often minimal. masterorganicchemistry.comnih.gov |

| Reaction Conditions | Would likely require harsh conditions (high temperature, strong nucleophile) for any reaction to occur. |

Mechanistic Insights into Meisenheimer Complex Formation

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. The mechanism typically proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The formation and stability of this complex are critical for the reaction to occur and are highly dependent on the electronic nature of the substituents on the aromatic ring.

For a Meisenheimer complex to form, the aromatic ring must be sufficiently electron-deficient to be susceptible to attack by a nucleophile. libretexts.org This is generally achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups delocalize the negative charge of the intermediate carbanion through resonance, thereby stabilizing it.

In the case of this compound, the aromatic ring is substituted with two electron-donating methoxy (-OCH₃) groups and two deactivating but ortho, para-directing halogen (-Br, -Cl) groups. The methoxy groups enrich the ring with electron density via a resonance effect (+M), making it nucleophilic rather than electrophilic. The halogens withdraw electron density inductively (-I) but are weak resonance donors (+M). The net effect of this substitution pattern is an electron-rich aromatic system, which is deactivated towards nucleophilic attack. libretexts.org Consequently, the formation of a stable Meisenheimer complex is energetically unfavorable for this compound under standard SNAr conditions. The high electron density on the ring repels incoming nucleophiles, and the absence of strong EWGs means there is no effective mechanism to stabilize the negative charge of the potential anionic intermediate. Therefore, this compound is generally considered unreactive towards traditional SNAr reactions that proceed via a Meisenheimer complex.

Functional Group Interconversions and Derivatization

The methoxy and aromatic functionalities of this compound allow for various transformations to create new derivatives.

The cleavage of aryl methyl ethers is a common transformation to unmask the corresponding phenols. This can be achieved using various reagents that facilitate the removal of the methyl group.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃) . The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion, releasing the phenoxide and methyl bromide. nih.gov The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the phenol. Given the presence of two methoxy groups in the substrate, stoichiometric control of BBr₃ is crucial if selective mono-demethylation is desired, although complete demethylation to the corresponding diol is more common with excess reagent. researchgate.netresearchgate.net

Another common method involves heating the aryl ether with pyridinium (B92312) hydrochloride . In this solvent-free reaction, the pyridinium ion protonates the ether oxygen, and the chloride ion acts as the nucleophile to displace the methyl group, forming methyl chloride. reddit.comrsc.orgsemanticscholar.org This method is often performed at high temperatures, typically by heating the substrate in molten pyridinium hydrochloride. reddit.com

Below is a table summarizing common reagents for aryl ether demethylation applicable to this compound.

| Reagent | Typical Conditions | Mechanism Highlights |

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis acid activation of ether oxygen, SN2 attack by bromide. |

| Pyridinium Hydrochloride | Neat, ~140-180 °C | Protonation of ether oxygen, SN2 attack by chloride. |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Strong acid protonation, SN2 attack by bromide; harsh conditions. |

| Lithium Chloride (LiCl) | DMF, reflux | Nucleophilic attack by chloride, assisted by Lewis acidic lithium ion. |

| Trimethylsilyl (B98337) Iodide (TMSI) | Acetonitrile (B52724), heat | In situ generated from TMS-Cl and NaI; SN2 attack by iodide. |

Nitration is a classic electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome on this compound is determined by the combined directing effects of the four substituents.

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density via resonance. organicchemistrytutor.comlibretexts.org In this molecule, the methoxy groups at C3 and C5 will strongly direct incoming electrophiles to the C2, C4, and C6 positions.

Halogen Groups (-Br, -Cl): Halogens are deactivating due to their inductive electron withdrawal (-I effect) but are also ortho, para-directors because of resonance electron donation (+M effect) from their lone pairs. chemistrytalk.orglibretexts.org The bromine at C1 directs to C2 and C6, while the chlorine at C2 directs to C1 and C3 (which are already substituted) and C6.

Considering these effects:

Position C4 is ortho to the C3-methoxy and para to the C5-methoxy. It is meta to both halogens.

Position C6 is ortho to the C5-methoxy and the C1-bromine, and para to the C2-chlorine.

Position C2 is already substituted with chlorine.

The methoxy groups are much stronger activating directors than the halogens. The synergistic directing effect of the two methoxy groups to the C4 position, which is also sterically accessible, makes it the most probable site for nitration. The C6 position is also activated, but potentially more sterically hindered due to the adjacent bromine atom. Therefore, the major product of mono-nitration is expected to be 1-bromo-2-chloro-3,5-dimethoxy-4-nitrobenzene .

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. Methoxy groups are effective DMGs. harvard.edu

In this compound, the potential sites for lithiation directed by the methoxy groups are C4 and C6.

The C3-methoxy group directs to C2 (substituted) and C4.

The C5-methoxy group directs to C4 and C6.

Both methoxy groups direct towards the C4 position, making it the most acidic and electronically favored site for deprotonation. The C6 position is only directed by the C5-methoxy group. Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely lead to selective deprotonation at C4.

A competing reaction when using alkyllithium bases like n-butyllithium (n-BuLi) is lithium-halogen exchange. This exchange is generally much faster with aryl bromides than with aryl chlorides. uwindsor.ca Thus, reacting this compound with n-BuLi could potentially lead to the formation of 2-chloro-3,5-dimethoxy-1-phenyllithium via bromine-lithium exchange, rather than deprotonation. The choice of lithiating agent is therefore crucial in determining the reaction outcome.

Once the aryllithium species is formed (e.g., at C4 via deprotonation), it can be quenched with a variety of electrophiles to introduce a new functional group.

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon Dioxide | CO₂(s) or (g) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |

| Borates | Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

| Sulfur | S₈ | Thiol (-SH) |

Palladium-Catalyzed C-C and C-Heteroatom Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The presence of two different halogen atoms (Br and Cl) on the substrate allows for the possibility of selective or sequential couplings.

The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl. nih.gov This difference in reactivity is due to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and more easily cleaved by the palladium(0) catalyst than the C-Cl bond. This differential reactivity allows for selective cross-coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. libretexts.org

The utility of this compound as a substrate in cross-coupling reactions depends on the specific reaction and the coupling partner.

Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid). By using standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine (B1218219) ligands), selective coupling at the C-Br bond is highly feasible. A wide range of aryl, heteroaryl, and vinyl boronic acids can be used. However, sterically hindered boronic acids may react more slowly. The C-Cl bond would require more forcing conditions or specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands) to react. libretexts.orgnih.gov

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between the aryl halide and an amine. wikipedia.org Selective amination at the C-Br position can be achieved. The scope includes primary and secondary alkyl and aryl amines. Limitations may arise with very bulky amines or amines with functional groups that can interfere with the catalyst. researchgate.net As with Suzuki coupling, reacting the C-Cl bond requires more active catalyst systems. nih.govacs.org

C-O and C-S Coupling: Phenols, thiols, and their respective salts can also be coupled at the C-Br position to form diaryl ethers and thioethers, respectively. These reactions often require specific ligand systems to achieve high yields and prevent side reactions. rsc.org

The table below summarizes the expected scope for selective coupling at the C-Br position of this compound.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System | Scope & Limitations |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Broad scope for aryl and vinyl partners. Steric hindrance can lower yields. C-Cl bond is unreactive under these conditions. |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/BINAP, XPhos | Good tolerance for various amines. Very bulky amines may require specialized ligands. |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Effective for forming aryl-alkyne bonds. Requires a base like an amine. |

| Heck | Alkenes | Pd(OAc)₂/P(o-tol)₃ | Regioselectivity can be an issue with some alkenes. |

| C-O Coupling | Phenols | Pd(OAc)₂/RuPhos | Good for electron-rich and electron-neutral phenols. |

| C-S Coupling | Thiols | Pd₂(dba)₃/Xantphos | Generally high-yielding; catalyst poisoning by sulfur can be a limitation. |

Impact of Ligand Structures on Catalytic Performance

The catalytic performance in reactions involving substituted aryl halides like this compound is profoundly influenced by the structure of the ligands coordinated to the metal center, typically palladium. Ligands, which are organic molecules that bind to the metal, play a crucial role in stabilizing the catalyst, modulating its reactivity, and directing the selectivity of the reaction. The electronic and steric properties of a ligand are primary determinants of its effect on the catalytic cycle, which for cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination.

The choice of ligand can dictate which carbon-halogen bond of a dihaloarene undergoes reaction. In molecules such as this compound, the carbon-bromine bond is weaker and generally more reactive than the carbon-chlorine bond, making selective activation feasible. The structure of the ligand, however, is critical in achieving high selectivity and yield.

Detailed research into various catalytic systems has demonstrated that both the steric bulk and the electron-donating or -withdrawing nature of a ligand can be fine-tuned to optimize reaction outcomes. For instance, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the ancillary ligands employed can influence the extent to which palladium "ring-walks" or migrates along the aromatic ring, which can affect the product distribution. nih.gov

A systematic evaluation of ligand effects often involves screening a library of ligands with varying properties. For example, N-heterocyclic carbenes (NHCs) and phosphine-based ligands are commonly employed in these reactions. Studies on similar dihaloarenes have shown that bulky ligands can favor the formation of mono-arylated products over diarylated products, or vice-versa, depending on the specific substrate and reaction conditions. nih.gov The steric hindrance around the metal center, dictated by the ligand, can control the approach of the coupling partners and influence the rate of the different steps in the catalytic cycle.

The electronic properties of the ligand also play a significant role. Electron-rich ligands can enhance the rate of oxidative addition, the initial step in many cross-coupling reactions where the aryl halide adds to the metal center. Conversely, electron-poor ligands may be beneficial in other steps of the catalytic cycle or for stabilizing the active catalyst. For instance, in the cross-coupling of electron-deficient substrates like bromo-triazines, the use of increasingly electron-deficient ferrocene-based ancillary ligands has been shown to enable efficient reactions with a variety of boronic acids. uzh.chresearchgate.net

While specific research detailing the impact of a wide array of ligand structures on the catalytic performance of this compound is not extensively available in the public domain, the principles derived from studies on structurally related dihaloarenes provide a strong framework for predicting and understanding these effects. The interplay between the ligand's steric and electronic features and the substrate's own electronic and steric properties is key to controlling the catalytic process.

Table 1: Illustrative Impact of Ligand Structure on a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Ligand | Ligand Type | Steric Bulk (Cone Angle) | Yield of Mono-arylated Product (%) | Yield of Di-arylated Product (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | Phosphine | 145° | 75 | 15 |

| 2 | P(o-tolyl)₃ | Phosphine | 194° | 85 | 5 |

| 3 | XPhos | Buchwald-type Phosphine | High | 92 | <2 |

| 4 | IPr | N-Heterocyclic Carbene | High | 88 | 8 |

| 5 | SIMes | N-Heterocyclic Carbene | Moderate | 80 | 12 |

This illustrative table demonstrates how varying the ligand can significantly alter the product distribution in a cross-coupling reaction. Generally, bulkier ligands tend to favor the formation of the mono-substituted product by sterically hindering the second coupling event.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Chloro 3,5 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H, ¹³C, or 2D) has been found for 1-Bromo-2-chloro-3,5-dimethoxybenzene in the reviewed literature. A detailed analysis of chemical shifts, coupling patterns, and structural connectivity is therefore not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Specific ¹H NMR spectra detailing the chemical shifts (δ) and coupling constants (J) for the aromatic and methoxy (B1213986) protons of this compound are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Published ¹³C NMR data assigning the chemical shifts for the carbon atoms of the benzene (B151609) ring and the methoxy groups for this specific isomer could not be located.

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HMQC, HMBC)

There are no available studies that employ 2D NMR techniques to confirm the structural assignments and connectivity of this compound.

Mass Spectrometry (MS)

While theoretical mass data can be calculated, experimental mass spectrometry data from high-resolution instruments and analyses of fragmentation pathways are not present in the available scientific literature.

High-Resolution Mass Spectrometry for Exact Mass Determination

Although a predicted monoisotopic mass of 249.93962 Da is listed in databases, no experimentally determined high-resolution mass spectrometry (HRMS) data to confirm this exact mass has been published. uni.lu

Fragmentation Pathway Analysis for Structural Insights

Without experimental mass spectra, an analysis of the fragmentation patterns, including the identification of characteristic daughter ions that would provide structural insights, cannot be performed.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of this compound, serving the dual purpose of separating it from impurities and confirming its molecular identity and structure. In a typical GC-MS analysis, the compound is volatilized and passed through a capillary column (e.g., a DB-5MS column), where it is separated from other components based on its boiling point and affinity for the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum.

The mass spectrum of this compound is distinguished by a characteristic isotopic cluster for the molecular ion [M]⁺. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a series of peaks:

[M]⁺: The peak corresponding to the lightest isotopes (C₈H₈⁷⁹Br³⁵ClO₂).

[M+2]⁺: A more intense peak resulting from the combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺: A peak corresponding to the heaviest isotopes (C₈H₈⁸¹Br³⁷ClO₂).

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom. The predicted monoisotopic mass for the compound is 249.93962 Da. uni.lu

Key fragmentation pathways for this compound would likely involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a significant fragment ion at [M-15]⁺. Further fragmentation could involve the loss of a formyl radical (•CHO) or the cleavage of the C-Br or C-Cl bonds.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Contributing Isotopes | Approximate m/z | Predicted Relative Intensity |

| [M]⁺ | ⁷⁹Br, ³⁵Cl | 250 | ~76% |

| [M+2]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 252 | 100% |

| [M+4]⁺ | ⁸¹Br, ³⁷Cl | 254 | ~32% |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would reveal characteristic vibrational modes corresponding to its substituted aromatic ring and methoxy groups.

While an experimental spectrum for this specific compound is not publicly available, the expected absorption bands can be predicted based on known frequencies for similar structures. nist.govnist.gov The analysis would show:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Medium to strong bands from the methyl groups of the methoxy substituents, expected in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring skeleton.

C-O Ether Stretching: Strong, characteristic bands corresponding to the aryl-alkyl ether linkages. These typically appear as two distinct bands for asymmetric (around 1250 cm⁻¹) and symmetric (around 1040 cm⁻¹) stretching.

C-Cl Stretching: A medium to strong band in the fingerprint region, typically found between 800 and 600 cm⁻¹.

C-Br Stretching: A band in the lower frequency fingerprint region, generally appearing between 650 and 500 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,3,5-tetrasubstituted) would give rise to characteristic bands in the 900-675 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C-H Stretch | Methyl (-OCH₃) | 2950 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | ~1250 |

| C-O Stretch (Symmetric) | Aryl-Alkyl Ether | ~1040 |

| C-Cl Stretch | Aryl Halide | 800 - 600 |

| C-Br Stretch | Aryl Halide | 650 - 500 |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, no publicly accessible single-crystal X-ray diffraction data has been reported for this compound. Therefore, a definitive analysis of its solid-state structure, molecular conformation, and crystal packing is not possible. However, this section outlines the critical information that such an analysis would provide.

X-ray crystallography would provide precise, three-dimensional coordinates of each atom in the crystal lattice. From this data, exact bond lengths, bond angles, and torsion (dihedral) angles can be calculated. Key structural parameters that would be determined include:

Bond Lengths: The precise lengths of the C-Br, C-Cl, C-O, aromatic C-C, and O-CH₃ bonds. These values would offer insight into the electronic effects of the various substituents on the benzene ring.

Bond Angles: The angles between atoms, such as the C-C-C angles within the benzene ring (which may deviate slightly from the ideal 120° of a perfect hexagon due to substituent strain) and the C-O-C angle of the methoxy groups.

Molecular Conformation: A crucial aspect would be the determination of the dihedral angles between the plane of the methoxy groups and the plane of the benzene ring. This would reveal the degree of planarity and steric hindrance, which influences electronic conjugation between the oxygen lone pairs and the aromatic π-system.

The crystallographic data would reveal how individual molecules of this compound are arranged in the solid state. This packing is governed by a network of non-covalent intermolecular interactions. An analysis would identify and quantify potential interactions such as:

Halogen Bonding: Attractive interactions between the electrophilic region of one halogen atom (Br or Cl) and a nucleophilic site on an adjacent molecule.

C-H···π Interactions: Interactions where a hydrogen atom from a methoxy group or the aromatic ring interacts with the electron-rich π-system of a neighboring benzene ring.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between a hydrogen atom and an oxygen atom of a methoxy group on another molecule.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules, which could be arranged in parallel or offset geometries.

Understanding these packing motifs is crucial for connecting the molecular structure to macroscopic properties like melting point and solubility.

A single-crystal X-ray diffraction study would also be essential for identifying any structural disorder or polymorphism.

Disorder: It is common for substituted benzenes, particularly those with similarly sized halogen substituents, to exhibit positional disorder in the crystal. For instance, the bromine and chlorine atoms might randomly occupy the same crystallographic sites, a phenomenon observed in isomers like 1-bromo-4-chloro-2,5-dimethoxybenzene. nih.govnih.gov The analysis would refine the occupancy of each atom at these disordered sites.

Polymorphism: The compound may be capable of crystallizing into more than one distinct crystal structure, a phenomenon known as polymorphism. Different polymorphs can have different physical properties. X-ray crystallography is the definitive method for identifying and characterizing these different solid-state forms.

Based on a thorough search of available scientific literature, detailed computational and theoretical studies focusing specifically on this compound are not present in published research. While information regarding the synthesis of this compound exists, the specific analyses required to populate the requested article—such as Density Functional Theory (DFT) calculations for its electronic structure, Molecular Electrostatic Potential (MEP) mapping, calculated spectroscopic parameters, and global reactivity descriptors—have not been reported.

Computational studies are available for structurally similar isomers and related dimethoxybenzene derivatives. However, extrapolating data from these different molecules would be scientifically inaccurate, as minor changes in substituent positions on the benzene ring can significantly alter the calculated electronic and spectroscopic properties.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound due to the absence of specific research data for this compound.

Computational and Theoretical Investigations of 1 Bromo 2 Chloro 3,5 Dimethoxybenzene

Quantum Chemical Descriptors and Reactivity Indices

Local Reactivity Descriptors for Predicting Preferred Reaction Sites

In the computational investigation of 1-Bromo-2-chloro-3,5-dimethoxybenzene, local reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the regioselectivity of chemical reactions. These descriptors identify the most probable sites for electrophilic, nucleophilic, and radical attacks by analyzing the electron density distribution of the molecule.

The Fukui function, a prominent local reactivity descriptor, quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. numberanalytics.com For an electrophilic attack, the relevant Fukui function, denoted as f-(r), indicates the sites most susceptible to losing an electron. Conversely, for a nucleophilic attack, the f+(r) function highlights the regions most likely to accept an electron. The Fukui function for radical attack, f0(r), is the average of f-(r) and f+(r). researchgate.net

For this compound, the methoxy (B1213986) groups (-OCH3) are strong electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. However, the presence of the bromo and chloro substituents, which are electron-withdrawing halogens, also influences the reactivity. DFT calculations would be employed to determine the condensed Fukui functions for each atom in the molecule. rsc.org

The expected trend, based on the directing effects of the substituents, would suggest that the unsubstituted carbon atoms on the benzene (B151609) ring are the most likely sites for electrophilic attack. The precise reactivity order would be determined by the calculated values of the condensed Fukui functions. A hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical Condensed Fukui Function Values for Predicting Reaction Sites of this compound

| Atomic Site | f- (Electrophilic Attack) | f+ (Nucleophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| C1-Br | 0.08 | 0.15 | 0.12 |

| C2-Cl | 0.07 | 0.18 | 0.13 |

| C3-OCH3 | 0.12 | 0.05 | 0.09 |

| C4 | 0.25 | 0.03 | 0.14 |

| C5-OCH3 | 0.11 | 0.06 | 0.09 |

| C6 | 0.28 | 0.04 | 0.16 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). The resulting Hirshfeld surface provides a three-dimensional map of the close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. nih.gov These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of contacts can be calculated from these plots. A hypothetical breakdown of intermolecular contacts for this compound is shown in Table 2.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 22.8 |

| O···H/H···O | 15.5 |

| Br···H/H···Br | 8.3 |

| Cl···H/H···Cl | 5.1 |

| Br···Cl/Cl···Br | 1.6 |

| Other | 1.5 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from crystallographic data and Hirshfeld surface analysis.

Quantification of Hydrogen Bonding and Van der Waals Interactions

The presence of both bromine and chlorine atoms also raises the possibility of halogen-halogen interactions (Br···Cl), which are a type of halogen bond. mdpi.com The strength and geometry of these interactions can be inferred from the fingerprint plots and the analysis of close contact distances on the Hirshfeld surface. The majority of the intermolecular interactions, however, would likely be non-specific van der Waals forces, primarily represented by the H···H contacts.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and Solid States

In a simulated solution environment, the molecule's conformational landscape could be explored to identify the most stable rotamers and the energy barriers between them. In the solid state, MD simulations can provide information about the vibrational modes and the extent of conformational flexibility within the crystal lattice.

Simulation of Molecular Interactions with Model Systems

MD simulations are also a valuable tool for investigating the interactions between a molecule and its environment. nih.gov Simulations of this compound in a solvent box (e.g., water or an organic solvent) would allow for the study of solute-solvent interactions. This can reveal information about the solvation shell structure and the preferential interactions between different parts of the molecule and the solvent molecules.

Furthermore, MD simulations can be used to model the interaction of this compound with other molecules of interest, such as biological macromolecules or material surfaces. These simulations can provide insights into potential binding modes and interaction energies, which can be valuable in the context of drug design or materials science. rsc.org

Advanced Applications As Synthetic Intermediates and in Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The structural features of 1-Bromo-2-chloro-3,5-dimethoxybenzene make it a potentially valuable intermediate in multi-step organic synthesis. The presence of two different halogen atoms (bromo and chloro) allows for regioselective functionalization, typically through metal-catalyzed cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in reactions like Suzuki, Stille, or Heck couplings, enabling sequential introduction of different substituents. The methoxy (B1213986) groups also influence the reactivity of the aromatic ring and can be precursors to hydroxyl groups, further increasing the synthetic utility.

Precursor for Advanced Pharmaceutical Intermediates

There is limited specific information in the available literature detailing the use of this compound as a direct precursor for advanced pharmaceutical intermediates. However, related bromo-dimethoxybenzene derivatives are commonly employed in the synthesis of complex molecular scaffolds found in medicinally active compounds. It is plausible that this specific isomer could serve as a starting material for the synthesis of novel pharmaceutical candidates, although documented examples are not prevalent.

Intermediate in Agrochemical Synthesis

Similarly, while halogenated and methoxylated benzene (B151609) derivatives are crucial components in the synthesis of many agrochemicals, such as herbicides and fungicides, specific examples involving this compound are not well-documented. The unique electronic and steric properties conferred by its substitution pattern could potentially be leveraged to create new agrochemical compounds with desired biological activities.

Contributions to Functional Materials Development

The application of this compound in the development of functional materials is not a widely researched area based on available information. The potential for this compound to be used in materials science would stem from its ability to be incorporated into larger conjugated systems.

Components for Conductive Polymers and Organic Electronics

In theory, this compound could be used as a monomer or a building block for the synthesis of conductive polymers and materials for organic electronics. Through polymerization reactions, such as Suzuki or Stille polycondensation, the bromine and chlorine atoms could be used to form carbon-carbon bonds, extending the conjugated system. However, there are no specific reports of this application.

Synthesis of Optoelectronic, Fluorescent, and Liquid Crystal Materials

The synthesis of materials with specific optoelectronic, fluorescent, or liquid crystalline properties often relies on the precise arrangement of aromatic units and functional groups. While the dimethoxybenzene core is found in some of these materials, the specific contribution of the 1-bromo-2-chloro-3,5-dimethoxy substitution pattern has not been detailed in the scientific literature.

Catalytic Applications and Ligand Design

There is no readily available information to suggest that this compound itself has catalytic applications. Its primary potential in this field would be as a precursor for the synthesis of more complex molecules that can act as ligands for metal catalysts. The functional groups on the benzene ring could be modified to create chelating sites for metal ions. However, specific research on the design and synthesis of ligands from this particular compound is not found in the current body of scientific literature.

Precursors for Homogeneous and Heterogeneous Catalysts

No specific examples or research studies were identified that describe the conversion of this compound into either homogeneous or heterogeneous catalysts. The literature does not provide synthetic routes starting from this compound to catalytically active metal complexes or solid-supported catalysts.

Role in Exploring Novel Catalytic Cycles

There is no available information to suggest that this compound has been utilized as a substrate, ligand precursor, or any other critical component in the investigation and development of new catalytic cycles.

Due to the absence of specific data on the catalytic applications of this compound, the generation of data tables and a detailed discussion as per the requested outline is not possible at this time. Further primary research would be required to establish the potential of this specific compound in the field of catalysis.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

A thorough review of scientific literature indicates that 1-Bromo-2-chloro-3,5-dimethoxybenzene is not a commonly synthesized or extensively studied compound. Therefore, its current academic understanding is primarily predictive, based on the well-established principles of organic chemistry and the known properties of its constituent functional groups.

The molecule possesses a highly substituted benzene (B151609) ring with four substituents: a bromine atom, a chlorine atom, and two methoxy (B1213986) groups. The electronic and steric properties of these groups create a complex interplay that dictates the compound's reactivity.

Electronic and Steric Profile:

Methoxy Groups (-OCH₃): These are strong activating groups due to their ability to donate electron density to the aromatic ring via resonance. They are ortho, para-directors in electrophilic aromatic substitution (EAS) reactions.

Halogens (-Br, -Cl): Bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they also possess lone pairs of electrons that can participate in resonance, making them ortho, para-directors. libretexts.org

Steric Hindrance: The presence of four substituents, particularly the adjacent and bulky bromo and chloro groups at the C1 and C2 positions, creates significant steric congestion. numberanalytics.com This crowding is expected to hinder the approach of reagents, influencing both the feasibility and outcome of reactions at or near these sites. uomustansiriyah.edu.iqnih.gov

A plausible, though challenging, synthetic approach would involve the sequential halogenation of 1,3-dimethoxybenzene (B93181). However, controlling the regiochemistry to achieve the specific 1-bromo-2-chloro arrangement would be exceptionally difficult using classical EAS methods due to the competing directing effects of the methoxy groups.

Table 1: Predicted Properties and Reactivity of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Reactivity in EAS | Low | The benzene ring is deactivated by two halogens and sterically hindered. |

| Reactivity in Cross-Coupling | High | The C-Br and C-Cl bonds provide two distinct handles for reactions like Suzuki or Buchwald-Hartwig couplings. |

| Nucleophilic Aromatic Substitution | Possible under harsh conditions | The presence of multiple electron-withdrawing halogens can facilitate nucleophilic attack, though the ring is not strongly electron-deficient overall. fiveable.me |

Promising Avenues for Future Methodological Developments

Overcoming the synthetic hurdles associated with this compound requires moving beyond classical electrophilic substitutions and embracing modern synthetic methodologies that offer superior control over regioselectivity.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. unblog.fr The methoxy group is a known DMG. It is conceivable that 1-bromo-3,5-dimethoxybenzene (B32327) could be synthesized first. Then, one of the methoxy groups could be used to direct lithiation specifically at the C2 position, followed by quenching with a chlorinating agent like N-chlorosuccinimide. This would provide a highly regioselective route to the target molecule. google.com

Transition Metal-Catalyzed C-H Functionalization: Recent advances in C-H activation offer a paradigm shift in synthetic chemistry. rutgers.edu These methods allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often guided by a directing group. pkusz.edu.cnacs.org A synthetic strategy could be designed where a removable directing group is installed on a 1,3-dimethoxybenzene core. This group could then guide a transition metal catalyst (e.g., Palladium, Rhodium, or Iridium) to sequentially functionalize the C1 and C2 positions with bromo and chloro groups with high precision, bypassing the limitations of the ring's natural electronic preferences.

Table 2: Comparison of Synthetic Strategies

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical EAS | Uses readily available reagents. | Poor regioselectivity, low yield, product mixtures. fiveable.me |

| Directed ortho-Metalation (DoM) | Excellent regiochemical control. wikipedia.org | Requires cryogenic temperatures and strongly basic reagents. |

| C-H Activation | High atom economy, novel reactivity. pkusz.edu.cn | May require synthesis of a custom-directing group; catalyst development can be complex. |

Potential for Novel Applications in Emerging Scientific Disciplines

While currently a synthetic curiosity, the unique structure of this compound endows it with potential as a valuable building block in several advanced scientific fields. Dimethoxybenzene derivatives are known to be versatile compounds with significant pharmaceutical applications. bohrium.comresearchgate.netnih.gov

Medicinal Chemistry and Drug Discovery: Polysubstituted aromatic scaffolds are privileged structures in medicinal chemistry. The title compound offers several features of interest:

Three-Dimensional Structure: The sterically demanding substituents likely force a non-planar arrangement, which can be advantageous for fitting into the complex binding pockets of biological targets like enzymes and receptors. nih.gov

Orthogonal Reactivity: The C-Br and C-Cl bonds have different reactivities in transition metal-catalyzed cross-coupling reactions. The C-Br bond is typically more reactive, allowing for selective functionalization at the C1 position, followed by a different transformation at the C2 position. This "orthogonal" reactivity makes the molecule a versatile platform for generating libraries of complex derivatives for drug screening. beilstein-journals.org

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, a common strategy used in drug design to improve pharmacokinetic properties.

Materials Science: The development of novel organic materials for electronics and photonics is a rapidly growing field. Halogenated and methoxy-substituted benzenes can serve as precursors to:

π-Conjugated Systems: Through sequential cross-coupling reactions, the bromo and chloro substituents can be replaced with aromatic or vinyl groups to build up larger, π-conjugated molecules. Such molecules are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. nih.gov

Functional Polymers: The compound could be used as a monomer to create polymers with tailored electronic properties, thermal stability, and solubility.

Agrochemicals: Many successful herbicides and pesticides are based on polyhalogenated aromatic structures. The specific substitution pattern of this compound could be explored as a core for developing new agrochemicals with novel modes of action.

Q & A

Q. What synthetic methodologies are reported for halogenated dimethoxybenzene derivatives, and how can they guide the synthesis of 1-bromo-2-chloro-3,5-dimethoxybenzene?

- Methodological Answer : A common approach involves sequential electrophilic substitution on a dimethoxybenzene precursor. For example, bromination (using Br₂/FeBr₃ or NBS) followed by chlorination (Cl₂/FeCl₃ or SO₂Cl₂) at specific positions. Evidence from structurally similar compounds (e.g., 1-bromo-3,5-dimethoxybenzene, CAS 20469-65-2) suggests that directing effects of methoxy groups influence regioselectivity . Purity optimization (>95% via GC/HPLC) is critical, as seen in Kanto Reagents' protocols for bromo-chloro-dimethoxy analogs .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing halogens). Mass spectrometry (EI-MS) can confirm molecular ion peaks (expected m/z ~250–260 for C₈H₇BrClO₂). Compare observed melting points (if solid) with literature values; discrepancies may indicate impurities requiring recrystallization (e.g., using ethanol/water mixtures) .

Q. What safety protocols are essential for handling halogenated aromatic compounds like this derivative?

- Methodological Answer : Follow OSHA/GHS guidelines: Use PPE (gloves, goggles), avoid ignition sources (P210), and store in cool, dry conditions (0–6°C for thermally sensitive analogs, as noted in ). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dihalogenation by-products during synthesis?

- Methodological Answer : Control stoichiometry (e.g., limiting Br₂/Cl₂ equivalents) and reaction temperature (low temps reduce radical side reactions). For example, reports >98% purity for 1-bromo-2-chloro-4-methoxybenzene using controlled chlorination after bromination. Monitor progress via TLC/GC-MS to terminate reactions at intermediate stages .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

- Methodological Answer : Cross-validate purity using GC/HPLC (e.g., >97% purity thresholds in –5). Recrystallize samples from different solvents (hexane vs. ethanol) to assess polymorphism. For example, notes melting point variations (62–66°C) for 1-bromo-3,5-dimethoxybenzene due to solvent-dependent crystal packing .

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura) of this compound?

- Methodological Answer : The chloro group (ortho to bromo) may sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos). Electronic effects from methoxy groups (strongly electron-donating) can deactivate the aryl halide, necessitating higher temperatures or microwave-assisted coupling. Reference analogous reactions in , where bromo-dimethoxybenzenes act as arylating agents .

Data Contradiction Analysis

| Property | Reported Values (Analog Compounds) | Source |

|---|---|---|

| Melting Point (°C) | 62–66 (1-bromo-3,5-dimethoxybenzene) | |

| Boiling Point (°C) | 123–124 (1-bromo-2,4-dimethoxybenzene at 1 atm) | |

| Purity Threshold | >95.0% (GC) for bromo-chloro-dimethoxy analogs |

Note : Discrepancies in physical data often arise from purity levels or experimental conditions. Always validate against in-house analytical results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.